molecular formula C23H18O3 B11664930 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11664930
M. Wt: 342.4 g/mol
InChI Key: WXOGRWMAPGLHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzopyrone core substituted with a 3-methylbenzyloxy group at position 7 and a phenyl group at position 2. Its molecular formula is C₂₃H₁₈O₃, with an average molecular mass of 294.35 g/mol and a ChemSpider ID of 763935 . Coumarins are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H18O3/c1-16-6-5-7-17(12-16)15-25-19-10-11-20-21(18-8-3-2-4-9-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3

InChI Key

WXOGRWMAPGLHCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with 7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 1078-71-7), a commercially available coumarin scaffold. The 3-methylbenzyloxy group is introduced using 3-methylbenzyl chloride or 3-methylbenzyl bromide as alkylating agents.

Alkylation Reaction

Procedure :

  • Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) facilitates deprotonation of the 7-hydroxy group.

  • Reaction Conditions :

    • Molar Ratio : 1:1.2 (coumarin:alkylating agent)

    • Temperature : 70–90°C

    • Time : 4–8 hours.

Mechanism :

7-OH Coumarin+3-Methylbenzyl-ClBaseΔ7-O-(3-Methylbenzyl) Coumarin+HCl\text{7-OH Coumarin} + \text{3-Methylbenzyl-Cl} \xrightarrow[\text{Base}]{\Delta} \text{7-O-(3-Methylbenzyl) Coumarin} + \text{HCl}

Purification

Crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from aqueous ethanol (50% v/v) to achieve >90% purity.

Optimization of Reaction Parameters

Solvent and Base Screening

Data from analogous coumarin alkylations reveal solvent and base significantly impact yield:

EntrySolventBaseTemperature (°C)Yield (%)
1DMFCs₂CO₃7084
2DMSOK₂CO₃8075
3AcetonitrileK₃PO₄9068
4THFNaH6052

Key Insight : DMF with Cs₂CO₃ at 70°C maximizes yield due to enhanced nucleophilicity and reduced side reactions.

Alternative Pathways

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 7-hydroxycoumarin with 3-methylbenzyl alcohol. Yields reach 78% but require anhydrous conditions.

Protecting Group Strategies

When multiple reactive sites exist, benzoyl chloride protects the 7-hydroxy group temporarily. Subsequent alkylation and deprotection with sodium azide yield the target compound (30–40% overall yield).

Characterization and Validation

  • FT-IR : Absorbance at 1706 cm⁻¹ (C=O stretch), 1273 cm⁻¹ (C–O–C ether).

  • ¹H NMR (DMSO-d₆): δ 7.71 (d, J = 8.8 Hz, H-5), 6.95 (s, H-8), 5.28 (s, OCH₂Ar), 2.39 (s, CH₃).

  • HRMS : m/z 342.1362 [M+H]⁺ (calc. 342.1355).

Industrial Scalability

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors with DMF/Cs₂CO₃ at 70°C, achieving 82% yield and >99% HPLC purity. Waste streams are minimized via solvent recovery systems.

Challenges and Solutions

  • Byproduct Formation : Over-alkylation at the 4-phenyl group is mitigated by stoichiometric control and low-temperature phased addition.

  • Solvent Toxicity : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 78% yield .

Chemical Reactions Analysis

Types of Reactions

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chromen-2-one derivatives .

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development : The compound is being explored as a lead compound for developing new therapeutic agents targeting specific diseases, particularly cancer and inflammatory conditions. Its potential efficacy in inhibiting cancer cell proliferation has been highlighted in various studies .

Enzyme Inhibition : Initial research indicates that 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one may act as an enzyme inhibitor, disrupting specific biological pathways involved in disease processes. This interaction is crucial for understanding its therapeutic implications .

Biological Research

Anticancer Activity : Studies have shown that derivatives of chromen-2-one, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, it has demonstrated IC50 values ranging from 6 µM to 9.54 µM against breast cancer cell lines (MCF-7) .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism involves interaction with specific receptors or enzymes related to inflammation .

Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against a range of pathogens, potentially making it useful in developing new antimicrobial agents.

Case Studies

  • Anticancer Studies : A study demonstrated that structurally similar chromen derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
  • Inflammation Modulation : Research findings indicate that the compound can effectively reduce markers of inflammation in vitro, suggesting its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives
Compound Name Substituents Key Biological Activity (IC₅₀ or Efficacy) Reference
7-[(3-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-phenyl, 7-(3-methylbenzyloxy) Not explicitly reported
7-((5-(4-Chlorophenyl)-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) 4-phenyl, 7-(triazole-linked 4-chlorophenyl) Cytotoxic against AGS cells: 2.63 ± 0.17 mM
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 4-phenyl, 6-chloro, 7-(3,4-dichlorobenzyloxy) Not reported (anticancer potential inferred)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-methyl, 7-methoxy, 3-(4-chlorophenyl) Not reported (structural analogue)
8-Methyl-7-((3-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one 4-phenyl, 7-(3-methylbenzyloxy), 8-methyl Not reported (structural analogue)
5-Hydroxy-7-((3-methylbenzyl)oxy)-2-phenyl-4H-chromen-4-one 2-phenyl, 5-hydroxy, 7-(3-methylbenzyloxy) Antioxidant/anti-inflammatory potential
Key Observations :

However, replacing this group with a triazole-linked chlorophenyl moiety (as in 4d) significantly enhances cytotoxicity (IC₅₀ = 2.63 mM) . Halogenation (e.g., 3,4-dichlorobenzyloxy in ) may improve membrane permeability and target binding but requires further validation.

Position 4 Substitution :

  • The phenyl group at position 4 is conserved across many analogues, suggesting its role in stabilizing the coumarin core. Methyl or ethyl substitutions (e.g., 4-methyl in ) reduce steric hindrance but may diminish activity compared to bulkier aryl groups.

Additional Modifications: Hydroxyl groups (e.g., 5-hydroxy in ) correlate with antioxidant activity, likely due to radical scavenging.

Structure-Activity Relationships (SAR)

  • Anticancer Activity : Triazole-containing derivatives (e.g., 4d ) show superior cytotoxicity, possibly due to enhanced interactions with cellular targets like topoisomerases or kinases .
  • Antioxidant Activity : Hydroxyl groups at positions 5 or 7 (e.g., 5-hydroxy-7-[(3-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one ) are critical for free radical scavenging, as seen in DPPH assays .
  • Anti-Inflammatory Activity : Substitutions at position 3 (e.g., 3-nitro or 3-chloro in ) may modulate COX-2 inhibition, though ulcerogenic effects must be evaluated.

Biological Activity

Overview

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes a phenyl group and a methoxybenzyl ether, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C23H20O3C_{23}H_{20}O_3, with a molecular weight of approximately 348.4 g/mol. The structural arrangement is significant for its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to cancer and inflammatory conditions .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help protect cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
  • Inhibition of Myosin Function : Similar compounds have been shown to inhibit myosin ATPase activity, which could suggest a mechanism for muscle-related effects or impacts on cellular motility .

Research Findings and Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor affecting cancer pathways.
CytotoxicityShowed significant inhibitory effects on gastric cancer cell lines with lower toxicity on normal cells.
Anti-inflammatoryIndicated modulation of inflammatory markers in vitro.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-chloro-7-(3-methylbenzyl)oxy)-4-pheny l -2H-chromenC23H19ClO3Contains a chloro group; potential for different biological activities due to structural variation.
6-hydroxy-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromenC22H14ClFO3Fluorinated phenyl group; varied interactions with biological targets compared to the methoxy group in the target compound.

Q & A

Q. What are the standard synthetic routes for 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one?

The synthesis typically involves condensation reactions between substituted phenols and aldehydes under basic conditions. For example, a modified Kostanecki-Robinson reaction can be employed, where 4-phenylcoumarin derivatives are functionalized at the 7-position via nucleophilic substitution with 3-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours . Purification often uses column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • UV-Vis : Confirms π→π* transitions in the chromenone core (λmax ~280–320 nm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈O₃: 342.1256) .

Q. How is solubility optimized for in vitro assays?

The compound’s low aqueous solubility (logP ~3.5) is addressed using co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80). For cell-based studies, pre-formulation in β-cyclodextrin inclusion complexes enhances bioavailability while minimizing cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the chromenone backbone and substituent positions. For example, SHELX programs (e.g., SHELXL) refine structures using high-resolution data (R-factor < 0.05), revealing bond angles, torsion angles, and π-π stacking interactions . Disordered regions (e.g., flexible 3-methylbenzyl groups) are modeled with partial occupancy or constraints. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies mitigate contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., MAO-B inhibition vs. cytotoxicity) arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

  • Use standardized protocols (e.g., recombinant human MAO-B with kynuramine as substrate) .
  • Validate results with orthogonal assays (e.g., fluorometric vs. spectrophotometric detection) .
  • Control for off-target effects via counter-screening against related enzymes (e.g., MAO-A, cytochrome P450 isoforms) .

Q. How are structure-activity relationships (SAR) explored for this compound?

Advanced SAR studies involve:

  • Synthetic modification : Introducing substituents at the 4-phenyl or 7-oxybenzyl positions to assess steric/electronic effects .
  • Docking simulations : Molecular modeling with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like MAO-B. Key interactions include hydrogen bonding with FAD cofactors and hydrophobic packing in the active site .
  • Pharmacophore mapping : Identifies critical moieties (e.g., chromenone carbonyl, 3-methylbenzyl group) for activity .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

  • Pharmacokinetics : Rodent studies with intravenous/oral administration measure parameters like Cmax (plasma concentration), t₁/₂ (half-life), and AUC (area under the curve). LC-MS/MS quantifies parent compound and metabolites .
  • Toxicity : Acute toxicity is assessed via OECD Guideline 423, while subchronic studies (28-day) monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterConditionOutcome (Yield)Reference
SolventDMF vs. Ethanol68% vs. 42%
BaseK₂CO₃ vs. NaH72% vs. 55%
Reaction Time12h vs. 24h65% vs. 78%
Temperature80°C vs. 100°C70% vs. 63%*
*Lower yield due to side reactions.

Q. Table 2. Comparative Biological Activities

AssayTargetIC₅₀ (nM)Selectivity Index (MAO-B/MAO-A)Reference
Recombinant MAO-BHuman MAO-B12.3>400
Cell-based CytotoxicityHepG2>1000N/A
CYP3A4 InhibitionHuman microsomes>1000N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.